1-(4-(2-cyclohexylacetamido)benzyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide
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Description
1-(4-(2-cyclohexylacetamido)benzyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C26H30N4O2S and its molecular weight is 462.61. The purity is usually 95%.
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Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including 1-(4-(2-cyclohexylacetamido)benzyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide, have been studied for their antitumor properties. Research suggests that certain imidazole derivatives, including compounds like 4(5)-aminoimidazol-5(4)-carboxamide and benzimidazole, show promising results in preclinical testing, indicating potential as antitumor drugs (Iradyan et al., 2009).
Imidazole in Central Nervous System Drugs
Literature suggests that imidazole derivatives, including specific benzimidazoles and imidazothiazoles, hold potential in the treatment of central nervous system (CNS) diseases. The incorporation of imidazole rings in drug structures is associated with CNS penetrability and activity, highlighting their significance in developing more potent CNS drugs (Saganuwan, 2020).
Cytochrome P450 Inhibition
Imidazole derivatives are also notable for their role as chemical inhibitors of Cytochrome P450 isoforms in human liver microsomes. These inhibitors are crucial for assessing the involvement of various CYP isoforms in drug metabolism, thereby predicting potential drug-drug interactions when multiple drugs are coadministered (Khojasteh et al., 2011).
Properties
IUPAC Name |
1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]-N-(3-methylsulfanylphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2S/c1-33-23-9-5-8-22(15-23)29-26(32)24-17-30(18-27-24)16-20-10-12-21(13-11-20)28-25(31)14-19-6-3-2-4-7-19/h5,8-13,15,17-19H,2-4,6-7,14,16H2,1H3,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZWKNPDGIGYNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.